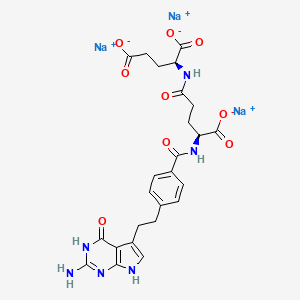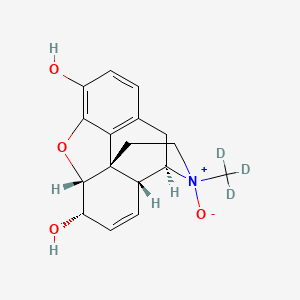
Pemetrexed L-Glutamic Acid Trisodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pemetrexed L-Glutamic Acid Trisodium Salt is a derivative of pemetrexed, a chemotherapy drug used primarily in the treatment of malignant pleural mesothelioma and non-small cell lung cancer. This compound is known for its antifolate properties, which inhibit several key enzymes involved in folate metabolism and DNA synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pemetrexed L-Glutamic Acid Trisodium Salt involves multiple steps, starting from the basic structure of pemetrexed. The process includes the reaction of 4-(2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid with L-glutamic acid under specific conditions to form the trisodium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities. The final product is then purified using crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Pemetrexed L-Glutamic Acid Trisodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, affecting its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially enhancing its therapeutic properties.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s chemical and biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Pemetrexed L-Glutamic Acid Trisodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study its properties and interactions with other compounds.
Biology: The compound is used in cell culture studies to investigate its effects on cell growth and metabolism.
Medicine: It is a critical component in cancer research, particularly in studying its efficacy and mechanisms in treating various cancers.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents
Wirkmechanismus
Pemetrexed L-Glutamic Acid Trisodium Salt exerts its effects by inhibiting key enzymes involved in folate metabolism, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. These enzymes are crucial for DNA synthesis and cell replication. By inhibiting these enzymes, the compound disrupts DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: Another antifolate drug used in cancer treatment.
Raltitrexed: A thymidylate synthase inhibitor used in chemotherapy.
Pralatrexate: A folate analog metabolic inhibitor used in the treatment of certain types of lymphoma.
Uniqueness
Pemetrexed L-Glutamic Acid Trisodium Salt is unique due to its multitargeted approach, inhibiting multiple enzymes involved in folate metabolism. This broad-spectrum inhibition makes it particularly effective in treating various types of cancer, compared to other antifolate drugs that may target only a single enzyme .
Eigenschaften
Molekularformel |
C25H25N6Na3O9 |
|---|---|
Molekulargewicht |
622.5 g/mol |
IUPAC-Name |
trisodium;(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxylatobutanoyl]amino]pentanedioate |
InChI |
InChI=1S/C25H28N6O9.3Na/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34;;;/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36);;;/q;3*+1/p-3/t15-,16-;;;/m0.../s1 |
InChI-Schlüssel |
WUUKQGFDPJBYPJ-XYTXGRHFSA-K |
Isomerische SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1R)-2-(Methylamino)-1-(sulfooxy)ethyl]-1,2-benzenediol](/img/structure/B13441039.png)



![8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13441060.png)
![[(2R)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]-methylcarbamic acid](/img/structure/B13441079.png)
![methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate](/img/structure/B13441090.png)





![(2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B13441131.png)

